molecular formula C23H29FN2S B374695 1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No. B374695
M. Wt: 384.6g/mol
InChI Key: RSZANTQJONILJX-UHFFFAOYSA-N
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Patent
US04243805

Procedure details

A solution of 5.0 g 3-fluoro-8-isopropyl-10-piperazine-10,11-dihydrodibenzo(b,f)thiepin in 20 ml chloroform is stirred and treated dropwise with 2.2 g acetyl chloride. The mixture is then left overnight at room temperature. Then, the separated hygroscopic hydrochloride of the product is filtered with suction, suspended in water and the base released by an excess of 20% sodium hydroxide solution and isolated by extraction with chloroform. Processing of the extract yields 5.4 g (95%) crude base of 10-(4-acetylpiperazino)-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin which crystallizes from a mixture of benzene and petroleum ether and melts in a pure state at 164.5°-166° C.
Name
10-(4-acetylpiperazino)-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-fluoro-8-isopropyl-10-piperazine 10,11-dihydrodibenzo(b,f)thiepin
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C.[C:5]([N:8]1[CH2:13][CH2:12][N:11]([CH:14]2[C:20]3[CH:21]=[C:22]([CH:25]([CH3:27])[CH3:26])[CH:23]=[CH:24][C:19]=3[S:18][C:17]3[CH:28]=[C:29]([F:32])[CH:30]=[CH:31][C:16]=3[CH2:15]2)[CH2:10][CH2:9]1)(=O)[CH3:6]>C(Cl)(Cl)Cl>[CH2:5]([N:8]1[CH2:9][CH2:10][N:11]([CH:14]2[C:20]3[CH:21]=[C:22]([CH:25]([CH3:27])[CH3:26])[CH:23]=[CH:24][C:19]=3[S:18][C:17]3[CH:28]=[C:29]([F:32])[CH:30]=[CH:31][C:16]=3[CH2:15]2)[CH2:12][CH2:13]1)[CH3:6]

Inputs

Step One
Name
10-(4-acetylpiperazino)-3-fluoro-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1CC2=C(SC3=C1C=C(C=C3)C(C)C)C=C(C=C2)F
Step Two
Name
3-fluoro-8-isopropyl-10-piperazine 10,11-dihydrodibenzo(b,f)thiepin
Quantity
5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the separated hygroscopic hydrochloride of the product is filtered with suction
CUSTOM
Type
CUSTOM
Details
isolated by extraction with chloroform

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1CC2=C(SC3=C1C=C(C=C3)C(C)C)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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